molecular formula C24H17N3O5 B3001105 2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922109-60-2

2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Katalognummer: B3001105
CAS-Nummer: 922109-60-2
Molekulargewicht: 427.416
InChI-Schlüssel: GZLQIPPYGWNGGK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a useful research compound. Its molecular formula is C24H17N3O5 and its molecular weight is 427.416. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

  • A study by Nikalje et al. (2015) involved the synthesis of novel compounds related to 2-(1,3-dioxoisoindolin-2-yl) derivatives, demonstrating significant anti-inflammatory activity in both in vitro and in vivo models. These compounds were also evaluated for ulcerogenic toxicity, with promising results indicating potential for further development as anti-inflammatory agents (Nikalje, Hirani, & Nawle, 2015).

Anticonvulsant Properties

  • Research by Nikalje et al. (2011) on derivatives of 2-(1,3-dioxoisoindolin-2-yl) showed that these compounds protected against maximal electroshock seizure (MES) tests, indicating potential anticonvulsant properties. This study highlights the therapeutic potential of these compounds in the treatment of seizure disorders (Nikalje, Khan, & Ghodke, 2011).

Molecular Docking and Pharmacological Characterization

  • A study by Munck et al. (2017) reported a catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines. This research is significant for understanding the molecular interactions and potential pharmaceutical applications of these compounds (Munck, Sukowski, Vila, Muñoz, & Pedro, 2017).

Antibacterial and Antifungal Activities

  • Patel and Dhameliya (2010) synthesized compounds related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated them for antibacterial and antifungal activities. Some of these compounds exhibited promising antibacterial properties, suggesting their potential as antimicrobial agents (Patel & Dhameliya, 2010).

Synthesis and Anti-Inflammatory Evaluation

  • Nikalje (2014) explored the synthesis of derivatives related to 2-(1,3-dioxoisoindolin-2-yl) and evaluated their anti-inflammatory activity. The study found that these compounds had promising anti-inflammatory effects and a good gastrointestinal safety profile, highlighting their potential therapeutic value (Nikalje, 2014).

Pharmacological Properties at GPCRs

  • A study by Naporra et al. (2016) investigated the pharmacological properties of dibenzo[b,f][1,4]oxazepine derivatives at various G-protein coupled receptors (GPCRs), revealing significant insights into their interaction with these receptors and potential therapeutic applications (Naporra et al., 2016).

Quantum Chemical Studies

  • Al-Amiery et al. (2016) conducted quantum chemical studies on new coumarins, providing valuable information about the molecular characteristics and potential applications of these compounds in various scientific fields (Al-Amiery, Al-Majedy, Kadhum, & Mohamad, 2016).

Eigenschaften

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O5/c1-13-6-8-20-18(10-13)26-22(29)17-11-14(7-9-19(17)32-20)25-21(28)12-27-23(30)15-4-2-3-5-16(15)24(27)31/h2-11H,12H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLQIPPYGWNGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.